molecular formula C10H8Cl2O2 B125573 5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 157904-53-5

5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B125573
CAS No.: 157904-53-5
M. Wt: 231.07 g/mol
InChI Key: YWDAXQBLNOXDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-2,3-dihydro-1H-indene-1-carboxylic acid is a bicyclic aromatic compound featuring a carboxylic acid group at the 1-position and chlorine substituents at the 5- and 6-positions of the indene scaffold. Its synthesis typically involves halogenation and cyclization steps, with solvent optimization (e.g., using non-polar solvents like n-hexane) to improve yields and purity .

Properties

IUPAC Name

5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c11-8-3-5-1-2-6(10(13)14)7(5)4-9(8)12/h3-4,6H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDAXQBLNOXDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Selective Hydrogenation

  • Substrate : 5,6-Dichloroindene.

  • Catalyst : Palladium on carbon (Pd/C, 5–10 wt%) under H₂ (1–3 atm).

  • Conditions : Reaction in ethanol at 50–80°C for 4–6 hours, yielding 5,6-dichloro-2,3-dihydro-1H-indene.

Step 2: Carboxylation via CO₂ Insertion

  • Reagents : LiHMDS (lithium hexamethyldisilazide) in THF at -78°C, followed by CO₂ bubbling.

  • Mechanism : Deprotonation at the 1-position forms a stabilized carbanion, which reacts with CO₂ to install the carboxylic acid group.

Yield : ~65–75% after recrystallization from hexane/ethyl acetate.

Friedel-Crafts Acylation with Subsequent Oxidation

A classical route employs Friedel-Crafts acylation to introduce the acyl group, followed by oxidation to the carboxylic acid.

Procedure :

  • Acylation :

    • Reagents : Acetyl chloride, AlCl₃ (Lewis acid) in dichloromethane.

    • Product : 1-Acetyl-5,6-dichloro-2,3-dihydro-1H-indene.

  • Oxidation :

    • Reagents : KMnO₄ in acidic (H₂SO₄) or basic (NaOH/H₂O) conditions at 80–100°C.

    • Outcome : The acetyl group is oxidized to carboxylic acid, yielding the target compound.

Limitations : Over-oxidation risks and moderate yields (~50–60%) necessitate careful stoichiometric control.

Grignard Reaction with CO₂ Quenching

This method constructs the carboxylic acid group via organometallic intermediates.

Steps :

  • Grignard Formation :

    • Substrate : 1-Bromo-5,6-dichloro-2,3-dihydro-1H-indene.

    • Reagent : Magnesium turnings in dry THF under argon.

  • CO₂ Quenching :

    • Introduction of gaseous CO₂ to the Grignard reagent forms the carboxylate salt, which is acidified (HCl) to yield the carboxylic acid.

Advantages : High atom economy and scalability for industrial production.

Comparative Analysis of Synthesis Methods

Method Catalysts/Reagents Yield Conditions Scalability
Photoredox/Nickel DualIr/Ni complexes, blue light~70%Ambient temperatureModerate (specialized equipment)
Hydrogenation-CarboxylPd/C, LiHMDS, CO₂~70%High-pressure H₂High (industrial)
Friedel-Crafts OxidationAlCl₃, KMnO₄~55%Acidic/basic, heatingLow (side reactions)
Grignard/CO₂Mg, CO₂~65%Dry THF, argonHigh (batch process)

Industrial-Scale Considerations

For bulk production, the hydrogenation-carboxylation route is favored due to:

  • Catalyst Recyclability : Pd/C can be recovered via filtration.

  • Continuous Flow Systems : Enhanced mass transfer and safety for high-pressure CO₂ reactions.

  • Cost Efficiency : Commodity reagents (H₂, CO₂) reduce raw material expenses.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

5,6-Dichloro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

The chlorine substituents in 5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid significantly lower its pKa compared to non-halogenated analogs. For example:

  • Unsubstituted 2,3-dihydro-1H-indene-1-carboxylic acid has a higher pKa due to the absence of electron-withdrawing groups, making it less acidic .
  • Clidanac (6-chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid), an NSAID, shares a chloro substituent but includes a bulky cyclohexyl group, which may reduce solubility compared to the 5,6-dichloro analog .

Table 1: Substituent Effects on Key Properties

Compound Name Substituents Acidity (pKa)* Bioactivity
This compound 5-Cl, 6-Cl ~1.5–2.5 (est.) Under investigation
Clidanac 6-Cl, 5-cyclohexyl Not reported NSAID (anti-inflammatory)
5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid 5-OCH₃ Higher than Cl Not reported
6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid ethyl ester 6-Cl (ester form) N/A Intermediate in drug synthesis

*Estimated based on trends from quinone analogs .

Pharmacological Activity
  • Clidanac (CAS 34148-01-1) demonstrates potent anti-inflammatory and antipyretic effects, with an LD₅₀ of 41 mg/kg in rats. Its activity is attributed to cyclooxygenase inhibition, a mechanism likely shared by this compound due to structural similarity .

Biological Activity

5,6-Dichloro-2,3-dihydro-1H-indene-1-carboxylic acid (DCI) is an organic compound recognized for its distinctive chemical structure and potential biological activities. This article delves into its biological properties, synthesis, and applications based on existing research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H8Cl2O2C_{10}H_8Cl_2O_2 and a molecular weight of 231.08 g/mol. Its structure includes two chlorine atoms at the 5th and 6th positions of the indene ring, along with a carboxylic acid functional group. This unique substitution pattern contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC10H8Cl2O2
Molecular Weight231.08 g/mol
Melting Point145-147 °C
Density1.493 g/cm³
Boiling Point378.1 °C (predicted)

Antimicrobial Properties

Research indicates that DCI exhibits significant antimicrobial activity against various pathogens. A study conducted by researchers demonstrated that DCI showed inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, revealing that DCI could serve as a potential antimicrobial agent.

Anticancer Activity

DCI has also been explored for its anticancer properties. In vitro studies have shown that DCI can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the activation of caspases and the modulation of apoptotic pathways.

A notable case study involved treating HeLa cells with varying concentrations of DCI, leading to a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040
10015

Interaction with Biological Molecules

Preliminary studies suggest that DCI may interact with specific proteins or enzymes, potentially influencing their activity. This interaction could be pivotal in understanding its mechanism of action in biological systems. Further research is necessary to elucidate these interactions fully.

Synthesis Methods

The synthesis of DCI typically involves several steps starting from 5,6-dichloro-1-indanone:

  • Reduction : The starting material is reduced to form DCI using sodium borohydride.
  • Oxidation : The resulting alcohol is oxidized using potassium permanganate or chromium trioxide.

This multi-step synthesis highlights the compound's complexity and the necessity for precise reaction conditions to achieve high yields.

Applications in Research and Industry

DCI's unique chemical properties make it valuable across various fields:

  • Pharmaceuticals : Investigated for potential use in drug development due to its biological activities.
  • Chemistry : Serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science : Utilized in producing specialty chemicals owing to its reactivity.

Q & A

Q. What methodologies validate the compound’s role as a synthetic intermediate in complex organic transformations?

  • Methodological Answer : Demonstrate utility in multi-step syntheses (e.g., coupling reactions with amines or alcohols). Use isotopic labeling (e.g., ¹³C-carboxylic acid) to track incorporation into target molecules via MS or NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.